6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines the structural features of indole, triazole, and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloro-1,2,4-triazole with an indole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydroxide and a solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazolo[4,3-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
- 3-(1H-indol-3-ylmethyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of indole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
596825-62-6 |
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Molecular Formula |
C13H8ClN5 |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
6-chloro-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H8ClN5/c14-11-3-4-12-16-17-13(19(12)18-11)9-2-1-8-5-6-15-10(8)7-9/h1-7,15H |
InChI Key |
MOPABTVPSQPRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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